2-Methylisonicotinic acid

概要

説明

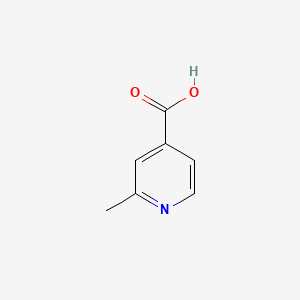

2-Methylisonicotinic acid is a chemical compound with the molecular formula C7H7NO2 . It has an average mass of 137.136 Da and a mono-isotopic mass of 137.047684 Da .

Molecular Structure Analysis

The molecular structure of 2-Methylisonicotinic acid consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound has a molar refractivity of 36.1±0.3 cm³ .Physical And Chemical Properties Analysis

2-Methylisonicotinic acid has a density of 1.2±0.1 g/cm³, a boiling point of 368.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.9±3.0 kJ/mol and a flash point of 176.5±22.3 °C . The compound has a molar volume of 111.5±3.0 cm³ .科学的研究の応用

Agricultural Chemistry

In agriculture, 2-Methylisonicotinic acid derivatives serve as elicitors to enhance plant immunity. They are used to stimulate a plant’s natural defenses against pathogens, reducing the need for chemical pesticides and promoting sustainable farming practices .

Computational Chemistry

Finally, 2-Methylisonicotinic acid is used in computational chemistry to model interactions with biological macromolecules. Programs like Amber and GROMACS utilize it to produce simulations that predict how the compound might interact with proteins and DNA .

Safety and Hazards

2-Methylisonicotinic acid is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing the skin thoroughly after handling and wearing protective gloves, clothing, and eye/face protection . In case of skin or eye irritation, medical advice should be sought .

特性

IUPAC Name |

2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDHIMMPXRSDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376482 | |

| Record name | 2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylisonicotinic acid | |

CAS RN |

4021-11-8 | |

| Record name | 2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

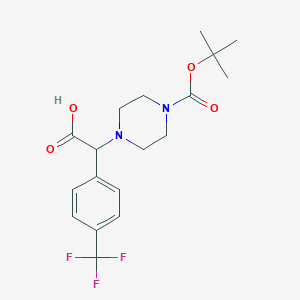

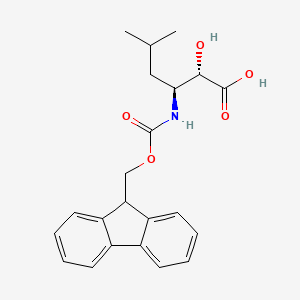

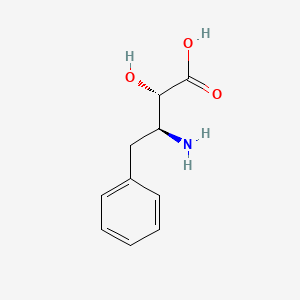

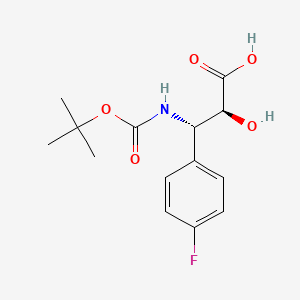

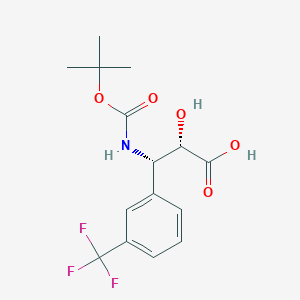

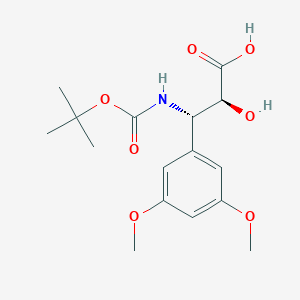

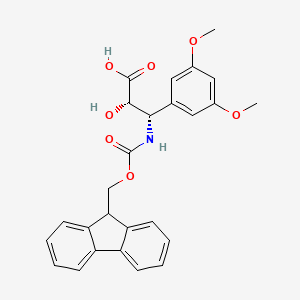

Synthesis routes and methods I

Procedure details

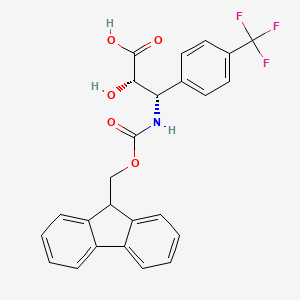

Synthesis routes and methods II

Procedure details

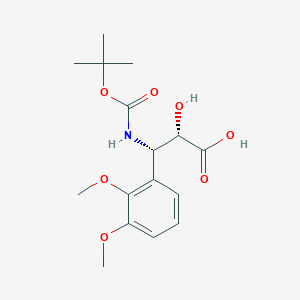

Synthesis routes and methods III

Procedure details

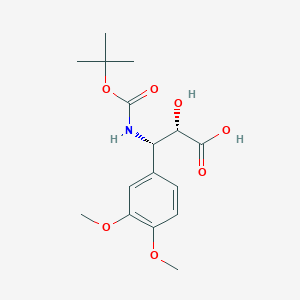

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-methylisonicotinic acid a molecule of interest in medicinal chemistry research?

A1: 2-Methylisonicotinic acid serves as a crucial building block for synthesizing various derivatives, especially those designed to combat tuberculosis. This interest stems from its structural similarity to isonicotinic acid, a key component of the antitubercular drug isoniazid. [, ]

Q2: How do structural modifications of 2-methylisonicotinic acid hydrazide influence its antitubercular activity?

A2: Studies have shown that the antitubercular activity of 2-methylisonicotinic acid hydrazide is significantly affected by the nature and position of substituents. For instance, derivatives with α-amino acid substitutions often retain comparable activity to the parent compound, while β- and γ-amino acid substitutions generally lead to a significant decrease in activity. [] Additionally, research indicates that the optical configuration of amino acid substituents can play a crucial role in the overall activity of the resulting compounds. []

Q3: What are some of the synthetic strategies employed to generate diverse 2-methylisonicotinic acid derivatives?

A3: Researchers utilize a variety of methods to create diverse 2-methylisonicotinic acid derivatives, aiming to explore their structure-activity relationships. These methods include:

- Reacting 2-methylisonicotinic acid hydrazide with aldehydes, ketones, and carboxylic acid chlorides. []

- Condensing 2-methylisonicotinic acid chloride with dialkylated hydrazines. []

- Hydrogenating 2-methylisonicotinyl hydrazones. []

- Condensing carbobenzyloxy amino acids with isonicotinic acid hydrazide followed by hydrogenolysis. []

Q4: Beyond antitubercular activity, have other biological properties of 2-methylisonicotinic acid derivatives been explored?

A4: Yes, researchers have investigated the cytostatic activity of a specific 2-methylisonicotinic acid derivative, 9-hydroxy-5,6-dimethyl-1-(2-methylpyridin-4-yl)-6H-pyrido[4,3-b]carbazole. This compound demonstrated promising cytostatic activity against cultured L1210 cells. []

Q5: What is the significance of studying the metal complexes of 2-methylisonicotinic acid derivatives?

A5: Investigating the metal complexes of 2-methylisonicotinic acid derivatives, such as the copper, cobalt, and calcium complexes of its oxidized form (3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid) 5-phosphate, offers insights into potential biological roles and interactions. [] Understanding metal coordination patterns within these complexes could be valuable for designing compounds with enhanced biological activity or specific targeting properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)